molecular formula C19H18N4O2S B1674436 イラプラゾール CAS No. 172152-36-2

イラプラゾール

カタログ番号: B1674436
CAS番号: 172152-36-2
分子量: 366.4 g/mol
InChIキー: HRRXCXABAPSOCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Ilaprazole is a proton pump inhibitor (PPI) that has a variety of applications, mainly related to the treatment of acid-related disorders, but also showing promise in cancer research .

Clinical Applications

  • Duodenal Ulcers Ilaprazole is effective and safe for treating duodenal ulcers. Clinical trials have shown that ilaprazole (10 mg/day) is as effective as omeprazole (20 mg/day) in healing duodenal ulcers, with similar side effects . A meta-analysis of randomized controlled trials also supports that ilaprazole is a highly effective PPI for duodenal ulcers, especially in Asian populations . At week 4, the ulcer healing rates were 93.0% in the ilaprazole group versus 90.8% in the omeprazole group .
  • Gastroesophageal Reflux Disease (GERD) Ilaprazole has been studied for its effectiveness in treating GERD. A prospective study evaluated ilaprazole (20 mg daily for 4 weeks) in patients with GERD, showing its potential in relieving symptoms .
  • Peptic Ulcer Bleeding: Intermittent infusion of ilaprazole sodium is effective and safe in preventing rebleeding in patients with peptic ulcer bleeding after successful endoscopic hemostasis .
  • Pharmacokinetic Interactions: Ilaprazole may interact with other drugs. For example, it has a limited effect on the pharmacodynamics of clopidogrel, suggesting that the interaction may not be clinically significant . Additionally, the H pylori eradication therapy with clarithromycin, amoxicillin and ilaprazole may cause pharmacokinetic interactions that decrease the amount of ilaprazole .

Scientific Research Applications

  • Anti-tumor activities: Ilaprazole has demonstrated anti-tumor activities by inhibiting TOPK-specific kinase function. In vitro studies showed that ilaprazole inhibited TOPK activities in various cancer cell lines, including HCT116, ES-2, A549, and SW1990 . Ilaprazole at 50 μM induced 32.03% (HCT116) and 7.62% (ES-2) apoptotic death compared with 2% of the control . An in vivo study with HCT116 colon tumor-bearing mice showed that ilaprazole effectively suppressed cancer growth .
  • Metabolite Identification: Research has identified new in vivo metabolites of ilaprazole in rat plasma, which may help in understanding its metabolism and activity . Twelve in vivo metabolites were detected in rat plasma and six new metabolites of ilaprazole, including one reductive metabolite with sulfide (M3), two hydroxylated metabolites with sulfoxide (M7and M8), and three oxidative metabolites with sulfone (M9, M11, and M12), were identified . In silico prediction indicates that all the new metabolites showed the potential ability to inhibit H+/K+-ATPase activity .

作用機序

Target of Action

Ilaprazole is a proton pump inhibitor (PPI) . Its primary target is the H+/K+ ATPase enzyme , also known as the proton pump, located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Ilaprazole exerts its therapeutic effect by selectively and irreversibly blocking the proton pump . This inhibition prevents the exchange of H+ ions with K+ ions, thereby suppressing gastric acid secretion . The suppression of gastric acid secretion helps in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and duodenal ulcer .

Biochemical Pathways

Ilaprazole undergoes several metabolic pathways. The major metabolic pathway is sulfoxide reduction to ilaprazole sulfide, which occurs in human liver microsomes . Other pathways include monooxidation and sulfoxide oxidation . The metabolism of ilaprazole is mainly mediated by CYP450 .

Pharmacokinetics

The pharmacokinetics of ilaprazole are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. It’s known that ilaprazole can cause an increase in the absorption of certain drugs, resulting in an increased serum concentration and potentially a worsening of adverse effects .

Result of Action

The inhibition of gastric acid secretion by ilaprazole leads to an increase in gastric pH, which alleviates symptoms and promotes healing in acid-related disorders . Clinical studies show that ilaprazole is at least as potent a PPI as omeprazole when taken in equivalent doses . It has been found to significantly prevent the development of reflux esophagitis .

Action Environment

The action of ilaprazole, like other PPIs, is influenced by the environment of the stomach. In the weakly acidic environment of the duodenum (pH ≈ 5.6), PPIs become unprotonated and can be effectively absorbed through enterocytes . After absorption, ilaprazole is transported through the blood system to the canaliculi of parietal cells, where it accumulates .

生化学分析

Biochemical Properties

Ilaprazole plays a crucial role in biochemical reactions by selectively and irreversibly inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion. Ilaprazole interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP3A4, which is involved in its metabolism . The interaction with CYP3A4 is essential for the clearance of ilaprazole from the body, highlighting its role in drug metabolism and potential drug-drug interactions .

Cellular Effects

Ilaprazole exerts its effects on various types of cells, primarily targeting gastric parietal cells where it inhibits the H+/K±ATPase enzyme . This inhibition leads to a decrease in gastric acid secretion, which can influence cell signaling pathways and gene expression related to acid production and secretion. Additionally, ilaprazole’s impact on cellular metabolism includes altering the pH balance within the stomach, which can affect the overall cellular environment and function .

Molecular Mechanism

The molecular mechanism of ilaprazole involves its binding to the H+/K±ATPase enzyme in gastric parietal cells, leading to irreversible inhibition . This binding prevents the enzyme from transporting hydrogen ions into the stomach lumen, thereby reducing acid secretion. Ilaprazole’s action is independent of the CYP2C19 enzyme, which differentiates it from other PPIs and contributes to its unique pharmacokinetic profile . The inhibition of H+/K±ATPase by ilaprazole is a key factor in its therapeutic efficacy for acid-related diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, ilaprazole has demonstrated stability and sustained efficacy over time. Studies have shown that ilaprazole maintains its acid-suppressive effects for an extended period, providing long-lasting relief from acid-related symptoms . The degradation of ilaprazole is minimal, ensuring its effectiveness throughout the treatment duration. Long-term studies have indicated that ilaprazole does not significantly degrade in vitro or in vivo, maintaining its therapeutic potential .

Dosage Effects in Animal Models

In animal models, the effects of ilaprazole vary with different dosages. Lower doses of ilaprazole effectively reduce gastric acid secretion without causing significant adverse effects . Higher doses may lead to toxic effects, including gastrointestinal disturbances and potential liver toxicity . The threshold for adverse effects is dose-dependent, and careful dosage management is essential to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

Ilaprazole undergoes metabolism primarily through sulfoxide reduction to ilaprazole sulfide, rather than sulfoxide oxidation . This metabolic pathway is catalyzed mainly by CYP3A4, highlighting the enzyme’s role in ilaprazole clearance . The metabolites of ilaprazole, including ilaprazole sulfide and its oxidative products, are excreted in urine and feces . The nonenzymatic reduction of ilaprazole is a significant pathway, contributing to its overall metabolic profile .

Transport and Distribution

Ilaprazole is transported and distributed within cells and tissues through various mechanisms. It selectively accumulates in gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The distribution of ilaprazole is influenced by its physicochemical properties, including its partition coefficient and particle size . These properties facilitate its effective localization and accumulation in target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

Ilaprazole’s subcellular localization is primarily within the gastric parietal cells, where it targets the H+/K±ATPase enzyme . The compound’s structure allows it to interact with specific compartments within the cells, ensuring its precise action on the proton pump. Post-translational modifications and targeting signals may also play a role in directing ilaprazole to its site of action, optimizing its inhibitory effects on acid secretion .

準備方法

Synthetic Routes and Reaction Conditions

Ilaprazole is synthesized through a series of chemical reactions involving the formation of a thioether intermediate . The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of Ilaprazole involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal environmental impact. The method does not require special equipment and avoids the use of toxic solvents like chloroform .

化学反応の分析

Types of Reactions

Ilaprazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and intermediates that can be further processed to obtain Ilaprazole .

類似化合物との比較

Ilaprazole is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole . Some of the unique features of Ilaprazole include:

Similar Compounds

Ilaprazole stands out due to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable option for the treatment of gastric acid-related disorders.

生物活性

Ilaprazole is a novel proton pump inhibitor (PPI) that has garnered attention for its therapeutic potential in treating various gastrointestinal conditions, including peptic ulcer disease and gastroesophageal reflux disease (GERD). This article explores the biological activity of ilaprazole, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.

Ilaprazole operates primarily by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition effectively reduces gastric acid secretion, providing relief from acid-related disorders. The compound has demonstrated an IC50 value of approximately 6.0 μM for H+/K+-ATPase inhibition, indicating its potency in this regard .

Additionally, ilaprazole has been identified as a selective inhibitor of T-Lymphoid Oncogene Kinase (TOPK), a protein associated with cancer cell proliferation. Studies have shown that ilaprazole can induce apoptosis in cancer cell lines such as HCT116 and ES-2 by activating caspases and cleaving poly-(ADP-ribose) polymerase (PARP) .

Pharmacokinetics

Recent population pharmacokinetic modeling studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of ilaprazole. In a study involving 58 subjects (48 healthy individuals and 10 patients with duodenal ulcers), various dosing regimens were tested to assess plasma concentration levels over time. The results indicated substantial variability in pharmacokinetic parameters among subjects .

Table 1: Pharmacokinetic Parameters of Ilaprazole

ParameterValue
Volume of Distribution0.5–1.0 L/kg
Clearance0.5–1.5 L/h
Half-life6–8 hours
Bioavailability~50%

Metabolism and Excretion

Ilaprazole undergoes extensive hepatic metabolism, with several metabolites identified in vivo. A study reported the detection of twelve metabolites in rat plasma after oral administration, including hydroxylated and oxidative forms . The metabolic pathway suggests that ilaprazole is primarily processed by cytochrome P450 enzymes.

Table 2: Identified Metabolites of Ilaprazole

MetaboliteTypeDescription
M3ReductiveContains sulfide
M7, M8HydroxylatedSulfoxide derivatives
M9, M11, M12OxidativeSulfone derivatives

Clinical Efficacy

Ilaprazole has been evaluated for its efficacy in treating duodenal ulcers and H. pylori eradication therapy. A meta-analysis showed that ilaprazole was highly effective compared to other PPIs, achieving an overall healing rate of approximately 89.7% in duodenal ulcer patients .

Case Study: H. pylori Eradication

In a clinical trial involving 254 patients diagnosed with H. pylori infection, a treatment regimen including ilaprazole demonstrated superior eradication rates compared to standard therapies. The study compared a 10-day treatment duration against a control group receiving a standard 7-day regimen:

  • Control Group (7 days) : Eradication rate of 65.4%
  • Test Group (10 days) : Eradication rate of 74.8% (P = .027)

These findings suggest that extending the treatment duration may enhance therapeutic outcomes .

Safety Profile

The safety profile of ilaprazole has been assessed across multiple studies. Overall adverse effects were reported at rates lower than those associated with other PPIs, with significant differences noted in some cases . The most common side effects included gastrointestinal disturbances but were generally mild and transient.

特性

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRXCXABAPSOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870115
Record name Ilaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-36-2
Record name Ilaprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172152-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilaprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilaprazole
Reactant of Route 2
Ilaprazole
Reactant of Route 3
Reactant of Route 3
Ilaprazole
Reactant of Route 4
Reactant of Route 4
Ilaprazole
Reactant of Route 5
Reactant of Route 5
Ilaprazole
Reactant of Route 6
Ilaprazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。